N-Hydroxy-N-(4-methyl-3-nitrophenyl)furan-2-carboxamide
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Overview
Description
N-Hydroxy-N-(4-methyl-3-nitrophenyl)furan-2-carboxamide is a compound that belongs to the class of furan derivatives These compounds are known for their diverse biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-N-(4-methyl-3-nitrophenyl)furan-2-carboxamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced through nitration reactions, where a phenyl ring is treated with nitric acid and sulfuric acid to form the nitro group.
Formation of the Carboxamide Group: The carboxamide group can be formed through the reaction of a carboxylic acid with an amine in the presence of a dehydrating agent such as EDC∙HCl and HOBt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated synthesis equipment to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-N-(4-methyl-3-nitrophenyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.
Substitution: The furan ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophilic substitution reactions can be carried out using reagents such as halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted furan derivatives.
Scientific Research Applications
N-Hydroxy-N-(4-methyl-3-nitrophenyl)furan-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Hydroxy-N-(4-methyl-3-nitrophenyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the nitrophenyl group can participate in various interactions, including π-π stacking and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
N-Hydroxy-N-(4-methylphenyl)furan-2-carboxamide: Similar structure but lacks the nitro group.
N-Hydroxy-N-(3-nitrophenyl)furan-2-carboxamide: Similar structure but with the nitro group in a different position.
N-Hydroxy-N-(4-methyl-3-nitrophenyl)thiophene-2-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness
The combination of these functional groups allows for a wide range of chemical reactions and interactions, making it a valuable compound for scientific research and industrial applications .
Properties
CAS No. |
51639-72-6 |
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Molecular Formula |
C12H10N2O5 |
Molecular Weight |
262.22 g/mol |
IUPAC Name |
N-hydroxy-N-(4-methyl-3-nitrophenyl)furan-2-carboxamide |
InChI |
InChI=1S/C12H10N2O5/c1-8-4-5-9(7-10(8)14(17)18)13(16)12(15)11-3-2-6-19-11/h2-7,16H,1H3 |
InChI Key |
QOVFJEGFLMXIEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N(C(=O)C2=CC=CO2)O)[N+](=O)[O-] |
Origin of Product |
United States |
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